Acid Violet 7

Vue d'ensemble

Description

Acid Violet 7 is a synthetic azo dye widely used in various industries, including textiles, cosmetics, and food. It is known for its vibrant violet color and is often used to dye fabrics, paper, and leather. The compound is also utilized in biological staining and as a pH indicator due to its color-changing properties in different pH environments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Acid Violet 7 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The process begins with the nitration of aniline to form nitroaniline, which is then reduced to phenylenediamine. This intermediate undergoes diazotization with sodium nitrite in an acidic medium to form a diazonium salt. The diazonium salt is then coupled with a coupling component such as 2-naphthol in an alkaline medium to produce this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The final product is purified through filtration, washing, and drying processes before being packaged for commercial use.

Types of Reactions:

Oxidation: this compound can undergo oxidative degradation, especially in the presence of strong oxidizing agents like hydrogen peroxide or ozone. This reaction breaks down the azo bond, leading to the formation of smaller aromatic compounds.

Reduction: The azo bond in this compound can be reduced to form aromatic amines. This reaction is typically carried out using reducing agents such as sodium dithionite or zinc dust in an acidic medium.

Substitution: this compound can participate in electrophilic substitution reactions, where the aromatic rings undergo substitution with various electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, ozone, and UV light in aqueous solutions.

Reduction: Sodium dithionite, zinc dust, and acidic conditions.

Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents in the presence of catalysts.

Major Products Formed:

Oxidation: Smaller aromatic compounds such as phenols and quinones.

Reduction: Aromatic amines like aniline and naphthylamine.

Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Applications De Recherche Scientifique

Acid Violet 7 has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.

Biology: Employed in staining techniques to visualize cellular components under a microscope.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

Industry: Utilized in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.

Mécanisme D'action

The mechanism of action of Acid Violet 7 primarily involves its interaction with cellular components and its ability to change color in different pH environments. The compound can bind to proteins and nucleic acids, making it useful in staining techniques. In biological systems, this compound can induce oxidative stress and cause cellular damage through the generation of reactive oxygen species.

Comparaison Avec Des Composés Similaires

Acid Violet 17: Another azo dye with similar applications but different chemical structure and properties.

Reactive Black 5: A reactive dye used in textile dyeing with different reactivity and stability compared to Acid Violet 7.

Uniqueness of this compound: this compound is unique due to its specific color properties, making it highly suitable for applications requiring precise color changes. Its ability to undergo various chemical reactions also makes it versatile for different industrial and research applications.

Activité Biologique

Acid Violet 7 (AV7), a synthetic azo dye, is widely utilized in various industries, including textiles, food, and cosmetics. Its vibrant color and stability make it a popular choice; however, concerns regarding its biological activity and potential toxicity have emerged. This article delves into the biological effects of AV7, focusing on its toxicity, mutagenicity, and biodegradation.

Toxicity and Mutagenicity

Research has demonstrated that AV7 exhibits significant toxicological effects. A study conducted on mouse bone marrow revealed that AV7 induces chromosome aberrations , lipid peroxidation , and inhibits acetylcholinesterase activity . These findings suggest that exposure to AV7 can lead to genetic damage and oxidative stress, which are critical factors in carcinogenesis .

Table 1: Toxicological Effects of this compound

| Effect | Observation |

|---|---|

| Chromosome Aberrations | Significant increase in aberrations observed |

| Lipid Peroxidation | Induced peroxidation noted |

| Acetylcholinesterase Inhibition | Marked decrease in enzyme activity |

Biodegradation Studies

The biodegradation of AV7 has been explored as a potential remediation strategy. A notable study investigated the degradation of AV7 by Pseudomonas putida mt-2 , which was able to degrade the dye at concentrations up to 200 mg/L. The study found that the toxicity of AV7 increased after static biodegradation but was significantly reduced after shaken incubation, indicating that the biodegradation process can mitigate its harmful effects .

Case Study: Pseudomonas putida mt-2

- Organism: Pseudomonas putida mt-2

- Degradation Concentration: Up to 200 mg/L

- Toxicity Assessment:

- Increased toxicity post-static biodegradation

- Complete detoxification achieved under aerobic conditions

Photocatalytic Degradation

Recent advancements have introduced photocatalytic techniques for the removal of AV7 from aqueous solutions. A study utilizing ZnO-Fe3O4 nanoparticles synthesized from Camellia sinensis leaves reported an impressive removal efficiency of 94.21% under UV-C irradiation. The study also confirmed that the residual toxicity of the degraded products was significantly lower when tested on model organisms such as Scenedesmus sp. and Allium cepa .

Table 2: Photocatalytic Degradation Efficiency

| Condition | Removal Efficiency (%) |

|---|---|

| UV-C Irradiation | 94.21 ± 1.02 |

| Tap Water | 83.23 ± 0.4 |

| Groundwater | 69.13 ± 1.6 |

| Lake Water | 67.89 ± 0.3 |

Mechanisms of Toxicity

The mechanisms underlying the toxicity of AV7 are complex and involve metabolic activation leading to the formation of reactive metabolites. Aromatic amines produced during the azo bond cleavage are implicated in mutagenic processes through their interaction with DNA, potentially leading to carcinogenic outcomes .

Metabolic Pathways

- Azo Bond Cleavage: Enzymatic breakdown results in the release of aromatic amines.

- DNA Interaction: Reactive nitrenium ions can alkylate DNA bases, particularly guanine.

- Carcinogenic Potential: Many azo dyes have been linked to cancer in laboratory animals due to their metabolic products.

Propriétés

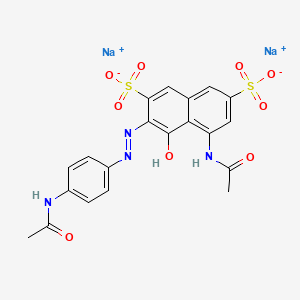

IUPAC Name |

disodium;5-acetamido-3-[(4-acetamidophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O9S2.2Na/c1-10(25)21-13-3-5-14(6-4-13)23-24-19-17(35(31,32)33)8-12-7-15(34(28,29)30)9-16(22-11(2)26)18(12)20(19)27;;/h3-9,27H,1-2H3,(H,21,25)(H,22,26)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMOLDWRTCFZRP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4Na2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044672 | |

| Record name | C.I. Food Red 11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4321-69-1 | |

| Record name | C.I. Food Red 11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004321691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-3-[2-[4-(acetylamino)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Food Red 11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-acetamido-3-(4-acetamidophenyl)azo-4-hydroxynaphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID VIOLET 7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W626X6MOE1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.